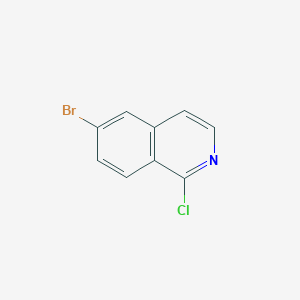

6-Bromo-1-chloroisoquinoline

Description

Structure

2D Structure

Propriétés

IUPAC Name |

6-bromo-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAHGGQULSSGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623869 | |

| Record name | 6-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205055-63-6 | |

| Record name | 6-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-chloro-isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromo 1 Chloroisoquinoline

Direct Synthesis Approaches

Direct synthesis strategies aim to build the 6-bromo-1-chloroisoquinoline molecule through the formation of the core isoquinoline (B145761) ring system from acyclic precursors. These methods include both traditional acid-catalyzed cyclization reactions and modern transition-metal-catalyzed processes.

Traditional Cyclization Reactions for Isoquinoline Ring Formation

Classic name reactions provide the foundational routes to the isoquinoline skeleton. These methods rely on intramolecular electrophilic aromatic substitution to form the heterocyclic ring. For the synthesis of this compound, these methods would typically involve creating a 6-bromoisoquinoline (B29742) intermediate, which is then subsequently chlorinated.

The Pomeranz-Fritsch reaction, first reported in 1893, is a well-established method for synthesizing isoquinolines. thermofisher.comwikipedia.org The standard reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org To produce a 6-bromo-substituted isoquinoline, the logical starting material would be 4-bromobenzaldehyde. This is condensed with an aminoacetaldehyde dialkyl acetal (B89532) to form the corresponding Schiff base (a benzalaminoacetal). quimicaorganica.orgtutorsglobe.com Subsequent treatment with a strong acid, such as concentrated sulfuric acid, effects the cyclization and dehydration to yield the aromatic 6-bromoisoquinoline. tutorsglobe.com

The final step to obtain this compound is the chlorination of the 6-bromoisoquinoline intermediate. This is often achieved by first converting the intermediate to 6-bromo-1(2H)-isoquinolinone, which can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Several modifications to the Pomeranz-Fritsch reaction have been developed to improve yields and expand its scope. thermofisher.com

The Schlittler-Muller modification allows for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com

The Bobbitt modification involves the hydrogenation of the initial Schiff base to the corresponding N-benzylaminoacetal. thermofisher.comresearchgate.net Acid-catalyzed cyclization of this intermediate produces a 1,2,3,4-tetrahydroisoquinoline (B50084), which must then be oxidized to the aromatic isoquinoline before the final chlorination step. thermofisher.com This modification often proceeds under milder conditions. tutorsglobe.com

| Pomeranz-Fritsch Synthesis Overview | |

| Starting Material (for 6-bromo core) | 4-Bromobenzaldehyde |

| Key Reagents | Aminoacetaldehyde dialkyl acetal, H₂SO₄ |

| Intermediate Product | 6-Bromoisoquinoline |

| Final Step | Chlorination (e.g., via the isoquinolinone) |

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction involves the intramolecular cyclodehydration of a β-arylethylamide in the presence of a condensing agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). organic-chemistry.orgjk-sci.com

For the synthesis of the this compound scaffold, the required precursor would be an N-acyl derivative of 2-(4-bromophenyl)ethylamine. The electron-donating character of the bromo-substituent is generally compatible with the electrophilic cyclization step. The reaction proceeds via a nitrilium ion intermediate, which attacks the aromatic ring to form the 3,4-dihydroisoquinoline (B110456) ring system. wikipedia.orgnrochemistry.com This intermediate is then oxidized (aromatized), often using a palladium catalyst (Pd/C) or sulfur, to give 6-bromoisoquinoline. iust.ac.ir The final chlorination at the C1 position follows, as described previously.

Microwave-assisted Bischler-Napieralski reactions have gained traction as they can significantly reduce reaction times and improve yields. organic-chemistry.orggoogleapis.com The use of superheated solvents under microwave irradiation can drive the cyclization more efficiently than conventional heating. organic-chemistry.org

| Bischler-Napieralski Synthesis Overview | |

| Starting Material (for 6-bromo core) | N-acyl-2-(4-bromophenyl)ethylamine |

| Key Reagents | POCl₃ or P₂O₅ (cyclization), Pd/C (oxidation) |

| Intermediate Product | 6-Bromo-3,4-dihydroisoquinoline, then 6-Bromoisoquinoline |

| Final Step | Chlorination |

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com To obtain the 6-bromo core, 2-(4-bromophenyl)ethylamine would be reacted with formaldehyde (B43269) (or a synthetic equivalent like methylal). depaul.edu

The reaction proceeds through the formation of an iminium ion, which undergoes an intramolecular electrophilic attack on the electron-rich benzene (B151609) ring to form the cyclized product, 6-bromo-1,2,3,4-tetrahydroisoquinoline. wikipedia.org Unlike the Bischler-Napieralski reaction, this method directly produces a tetrahydroisoquinoline. Therefore, two subsequent steps are required before the final chlorination: oxidation to the aromatic 6-bromoisoquinoline and then conversion to the 1-chloro derivative.

This reaction is particularly widespread in the synthesis of alkaloids and their analogs. researchgate.netnih.gov Like other cyclization reactions, the Pictet-Spengler synthesis can be accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields. googleapis.com

| Pictet-Spengler Synthesis Overview | |

| Starting Material (for 6-bromo core) | 2-(4-Bromophenyl)ethylamine |

| Key Reagents | Formaldehyde, Acid catalyst (e.g., HCl) |

| Intermediate Product | 6-Bromo-1,2,3,4-tetrahydroisoquinoline |

| Subsequent Steps | Oxidation to 6-Bromoisoquinoline, then Chlorination |

Palladium-Catalyzed Reactions

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the construction of heterocyclic frameworks, offering alternatives to traditional methods. researchgate.net Palladium catalysis, in particular, provides powerful tools for C-C and C-N bond formation. acs.org

A versatile strategy for synthesizing substituted isoquinolines involves a sequence of palladium-catalyzed α-arylation of a ketone followed by cyclization. nih.gov This approach allows for the convergent assembly of the isoquinoline core from readily available starting materials.

To construct this compound, a plausible route would involve the palladium-catalyzed coupling of a ketone with an appropriately di-halogenated benzene derivative, such as 1,4-dibromo-2-chlorobenzene (B1299774) or a similar precursor. The ketone enolate would displace one of the halogens (preferentially bromine) in an α-arylation step. The resulting intermediate, an ortho-haloaryl ketone, can then undergo cyclization upon treatment with a source of ammonia (B1221849) (like ammonium (B1175870) chloride), which condenses with the ketone to form an imine in situ, followed by an intramolecular palladium-catalyzed N-arylation to close the ring and form the aromatic isoquinoline.

This methodology is powerful because it can tolerate a wide range of functional groups and allows for regioselective synthesis that may be difficult to achieve with traditional electrophilic substitution-based methods. nih.gov

| Palladium-Catalyzed Synthesis Overview | |

| Potential Starting Materials | A ketone and a di-halogenated benzene (e.g., 1,4-dibromo-2-chlorobenzene) |

| Key Reagents | Palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base, ammonium salt |

| Key Steps | Intermolecular α-arylation, intramolecular cyclization/amination |

| Product | This compound |

Coupling of o-Haloarylaldehydes with Terminal Alkynes

A powerful strategy for constructing the isoquinoline skeleton involves the coupling of ortho-haloarylaldehydes with terminal alkynes. This approach typically proceeds through a sequence of a palladium-catalyzed Sonogashira coupling followed by a cyclization/imination step.

One established method involves a palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal alkyne, which is then followed by a copper-catalyzed cyclization to yield the isoquinoline product in excellent yields. organic-chemistry.org A variation of this process utilizes sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate (B1210297). organic-chemistry.org This three-component reaction, often enhanced by microwave irradiation, provides a direct route to various substituted isoquinolines. organic-chemistry.orgresearchgate.net The use of aqueous ammonia as the nitrogen source in a palladium/copper-catalyzed system has also been reported, highlighting the versatility of this approach. researchgate.net

Table 1: Synthesis of Isoquinolines via o-Haloarylaldehyde and Alkyne Coupling

| Catalyst System | Starting Materials | Nitrogen Source | Key Features |

| Pd/Cu | o-Iodobenzaldehyde imine, Terminal alkyne | Pre-formed imine | Sequential coupling and cyclization organic-chemistry.org |

| Pd | o-Bromoarylaldehyde, Terminal alkyne | Ammonium acetate | One-pot, three-component reaction organic-chemistry.org |

| Pd/Cu | o-Bromobenzaldehyde, Terminal alkyne | tert-Butyl amine / Aqueous ammonia | Microwave-assisted, three-component synthesis researchgate.net |

C-H Activation/Annulation Strategies

Transition-metal-catalyzed C-H activation and subsequent annulation with alkynes have emerged as an atom-economical and highly effective method for isoquinoline synthesis. These reactions typically employ a directing group on the aromatic substrate to guide the metal catalyst to a specific C-H bond for activation.

Rhodium(III) catalysts are frequently used for the oxidative coupling of aromatic compounds (like benzamidines or oximes) with internal alkynes. core.ac.ukresearchgate.net For instance, Rh(III)-catalyzed coupling of N-aryl or -alkyl benzamidines with internal alkynes provides access to 1-aminoisoquinolines. core.ac.uk Similarly, the C-H bond of an in-situ generated oxime can be activated by a rhodium(III) catalyst and cyclized with an internal alkyne. organic-chemistry.org Ruthenium(II)-catalyzed C-H functionalization offers another avenue, where primary benzylamines can react with sulfoxonium ylides, using the free amine as a directing group, to form isoquinolines without an external oxidant. organic-chemistry.org Cobalt(III)-catalyzed systems have also been developed for the synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds under mild, oxidant-free conditions. organic-chemistry.orgchim.it

Table 2: Overview of C-H Activation/Annulation Strategies for Isoquinoline Synthesis

| Metal Catalyst | Directing Group | Coupling Partner | Key Characteristics |

| Rhodium(III) | Amidine, Oxime | Internal Alkynes | Access to 1-aminoisoquinolines and multisubstituted isoquinolines organic-chemistry.orgcore.ac.uk |

| Ruthenium(II) | Primary Amine | Sulfoxonium Ylides | Oxidant-free conditions organic-chemistry.org |

| Cobalt(III) | Amidine | Diazo Compounds | Mild, oxidant-free synthesis of 1-aminoisoquinolines organic-chemistry.orgchim.it |

Copper-Catalyzed Reactions

Copper catalysis provides a cost-effective and versatile platform for synthesizing isoquinoline derivatives through various tandem and domino reactions.

A notable copper(I)-catalyzed tandem reaction has been developed involving 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN). acs.orgorganic-chemistry.orgnih.gov This process efficiently produces densely functionalized isoquinolines through a unique nitrogen atom transfer from acetonitrile and a three-component [3 + 2 + 1] cyclization. organic-chemistry.org The reaction is highly selective and general, proceeding without an external oxidant. organic-chemistry.org Mechanistic studies suggest the involvement of Cu(III)-acetylide intermediates that facilitate a highly selective 6-endo-dig cyclization. acs.orgorganic-chemistry.orgnih.gov Optimal conditions often involve CuI as the catalyst and a base like NaOH at elevated temperatures. organic-chemistry.org

The aminative domino cyclization of 2-alkynylbenzonitriles is an effective route to 1-aminoisoquinolines. A catalyst-controlled regioselective approach allows for the selective synthesis of either 1-aminoisoquinolines or 1-aminoisoindolines. acs.org Copper catalysts can promote the cyclization of 2-alkynylbenzonitriles with an amine source, leading to the formation of the desired 1-aminoisoquinoline (B73089) core through a domino process. acs.org This strategy is valuable for creating pharmaceutically relevant scaffolds.

Metal-Free Protocols for Isoquinoline Scaffold Formation

While metal-catalyzed methods are prevalent, metal-free protocols offer advantages in terms of cost, toxicity, and ease of purification. An efficient transition-metal-free reaction has been reported between easily accessible 2-(formylphenyl)acrylates and phenacyl azides. organic-chemistry.org This method provides 3-keto-isoquinolines in very good yields under straightforward and practical conditions. organic-chemistry.org

Precursor-Based Synthetic Routes to Halogenated Isoquinolines

Beyond constructing the isoquinoline core from acyclic precursors, halogenated isoquinolines like this compound can be synthesized from already-formed isoquinoline precursors.

A common and direct method for the synthesis of this compound involves the chlorination of 6-bromo-1-hydroxyisoquinoline (also known as 6-bromoisoquinolin-1(2H)-one). chemicalbook.com This transformation is typically achieved by heating the precursor with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). chemicalbook.com The reaction proceeds by converting the hydroxyl group at the C1 position into a chloro group, yielding the target compound. chemicalbook.com

The precursor, 6-bromoisoquinoline, can itself be synthesized through multi-step sequences. One such route starts with 4-bromobenzaldehyde, which is reacted with aminoacetaldehyde dimethyl acetal. chemicalbook.com The resulting imine undergoes a series of transformations, including reactions with ethyl chloroformate and trimethyl phosphite, followed by a cyclization step mediated by titanium tetrachloride to form the 6-bromoisoquinoline ring system. chemicalbook.com

Derivatization of Existing Isoquinoline Scaffolds

One of the primary strategies for synthesizing this compound involves the modification of pre-existing isoquinoline structures. This approach allows for the introduction of bromo and chloro substituents onto the isoquinoline core with a high degree of control.

A common method begins with the conversion of 6-bromo-1-hydroxyisoquinoline to this compound. This transformation is typically achieved by heating the hydroxyisoquinoline derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.com This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by a chlorine atom.

Furthermore, the bromine atom at the 6-position of the isoquinoline ring serves as a versatile handle for further functionalization. This allows for the introduction of a wide range of substituents through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, significantly expanding the chemical diversity of accessible isoquinoline derivatives. nih.gov For instance, a Sonogashira coupling can be employed to introduce an alkyne intermediate, which can then undergo further transformations. nih.gov

The reactivity of halogenated isoquinolines towards nucleophilic substitution is particularly noteworthy. For example, 1,3-dichloroisoquinoline (B189448) can be selectively substituted at the 1-position. shahucollegelatur.org.in This highlights the potential for controlled derivatization of the isoquinoline scaffold.

Halogenation Strategies (e.g., direct aromatic chlorination)

Direct halogenation of the isoquinoline ring system presents another important avenue for the synthesis of this compound. These methods often involve the use of specific halogenating agents to achieve regioselective introduction of bromine and chlorine atoms.

The synthesis can start from isoquinoline itself, where bromination is achieved using bromine in a suitable solvent, followed by chlorination with reagents like thionyl chloride or phosphorus pentachloride. smolecule.com The conditions for these reactions must be carefully controlled to ensure the desired substitution pattern.

Recent advancements have focused on more selective and milder halogenation techniques. For example, a cost-effective method for the direct halogenation of isoquinolines at the C4 position has been developed. acs.org This one-pot sequence involves a Boc₂O-mediated dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization, demonstrating high site selectivity. acs.org While this particular method focuses on the C4 position, it showcases the potential of dearomatization-rearomatization strategies for selective halogenation.

The use of N-halosuccinimides (NCS, NBS) as halogen sources is also a common strategy. For instance, N-chlorosuccinimide (NCS) can be used for chlorination, and N-bromosuccinimide (NBS) for bromination. orgsyn.org The choice of reagent and reaction conditions can influence the regioselectivity of the halogenation. The reactivity of isoquinoline towards electrophilic substitution is greater than that of pyridine (B92270), making direct halogenation a feasible approach. shahucollegelatur.org.in

Silyl-Mediated Halogen/Halogen Displacement Reactions

Silyl-mediated reactions have emerged as a powerful tool for halogen exchange in heterocyclic compounds, including isoquinolines. These methods offer a way to replace one halogen with another under relatively mild conditions, often with high selectivity.

Heating a chloro-substituted heterocycle with a silyl (B83357) halide, such as bromotrimethylsilane (B50905) (TMSBr) or in situ generated iodotrimethylsilane, can lead to the corresponding bromo or iodo derivative. epfl.ch This type of halogen exchange has been successfully applied to 1-chloroisoquinoline (B32320), converting it to its bromo and iodo counterparts. epfl.ch The reaction is believed to proceed through the formation of an N-trimethylsilylpyridinium salt intermediate, which facilitates the nucleophilic attack of the halide. epfl.ch

This silyl-mediated approach offers an alternative to traditional methods that may require harsh conditions or less selective reagents. The use of silyl radicals in photoredox catalysis has also been explored for the activation of alkyl halides in cross-coupling reactions, highlighting the versatility of silicon-based reagents in modern organic synthesis. nih.gov While not directly a halogen displacement on the aromatic ring, it demonstrates the growing importance of silyl-mediated radical processes.

The table below summarizes some of the key reagents and their roles in the synthesis of halogenated isoquinolines.

| Reagent | Role in Synthesis |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent, converts hydroxyl groups to chloro groups. chemicalbook.com |

| Thionyl chloride (SOCl₂) | Chlorinating agent. smolecule.com |

| N-Bromosuccinimide (NBS) | Brominating agent for aromatic rings. orgsyn.org |

| N-Chlorosuccinimide (NCS) | Chlorinating agent for aromatic rings. orgsyn.org |

| Bromotrimethylsilane (TMSBr) | Silylating agent and bromine source for halogen exchange. epfl.ch |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Used for dearomatization of the isoquinoline ring. acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous substances, milder reaction conditions, and improving atom economy.

Environmentally Friendly Synthetic Protocols

A significant focus in green chemistry is the use of environmentally benign solvents and catalysts. For the synthesis of isoquinoline derivatives, protocols have been developed that utilize biodegradable solvents like polyethylene (B3416737) glycol (PEG). ajgreenchem.comajgreenchem.com For instance, a ruthenium(II)/PEG-400 system has been used as a homogeneous and recyclable catalyst for isoquinoline synthesis. ajgreenchem.comajgreenchem.com This approach not only provides a greener reaction medium but also allows for the recovery and reuse of the catalyst, which is often a costly transition metal.

The use of 3d-transition metals, such as copper, iron, and manganese, is also gaining traction as a more sustainable alternative to precious metal catalysts. bohrium.com These metals are more abundant, less expensive, and generally less toxic. Copper-catalyzed reactions, for example, have been employed for the functionalization of bromoaryl oximes to produce isoquinoline N-oxides. researchgate.net

Furthermore, metal-free synthetic routes are being explored. For instance, the synthesis of benzimidazo[2,1-a]isoquinolines has been achieved using nitrobenzene (B124822) as both the solvent and oxidizing agent at elevated temperatures, completely avoiding the need for a metal catalyst. mdpi.com

Mild Reaction Conditions

The development of synthetic methods that proceed under mild conditions, such as lower temperatures and pressures, is a cornerstone of green chemistry. This not only reduces energy consumption but can also improve the selectivity of reactions and minimize the formation of byproducts.

For the synthesis of this compound, a key step is the conversion of 6-bromo-1-hydroxyisoquinoline. While this traditionally involves heating with POCl₃, research into milder chlorination methods is ongoing. chemicalbook.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and often allows for milder conditions and shorter reaction times. researchgate.netnih.gov For example, the cyclodehydration of N-phenethylamides to form 3,4-dihydroisoquinolines, a common precursor to isoquinolines, can be efficiently carried out using microwave irradiation, especially for less reactive substrates. nih.gov

Moreover, reactions that can be performed at ambient temperature are highly desirable. The synthesis of isoquinoline derivatives from sensitive N-vinyl amides has been achieved under mild conditions, directly yielding the isoquinoline product. nih.gov Similarly, metal-free C-H cycloamination reactions catalyzed by in situ generated hypervalent iodine(III) can proceed at ambient temperature. mdpi.com

The following table highlights some green chemistry approaches in isoquinoline synthesis:

| Green Chemistry Principle | Application in Isoquinoline Synthesis |

| Use of Renewable Feedstocks | Not explicitly detailed for this compound in the provided context. |

| Atom Economy | High atom economy is a goal of modern synthetic methods like C-H activation. ajgreenchem.com |

| Less Hazardous Chemical Syntheses | Use of less toxic 3d-transition metals and metal-free protocols. bohrium.commdpi.com |

| Designing Safer Chemicals | The inherent properties of the target molecule are the focus. |

| Safer Solvents and Auxiliaries | Use of biodegradable solvents like PEG. ajgreenchem.comajgreenchem.com |

| Design for Energy Efficiency | Use of microwave-assisted synthesis and reactions at ambient temperature. researchgate.netnih.gov |

| Use of Catalysis | Recyclable catalysts and earth-abundant metal catalysts are employed. ajgreenchem.comajgreenchem.combohrium.com |

Chiral Synthesis and Enantiopure Forms of Isoquinoline Derivatives

The synthesis of chiral, enantiopure isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry. acs.orgnih.gov While the provided information does not specifically detail the chiral synthesis of this compound itself, the principles and methods applied to the broader class of isoquinoline alkaloids are highly relevant.

Asymmetric synthesis of isoquinolines generally follows two main strategies: the stereochemical modification of classical synthetic methods and the introduction of nucleophilic or electrophilic units into the C-1 position of isoquinoline derivatives. acs.org

Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions can be adapted for asymmetric synthesis. acs.orgacs.org In the Bischler-Napieralski reaction, a β-arylethylamide is cyclized and then reduced, with the reduction step being crucial for establishing the stereocenter. acs.org Asymmetric hydrogenation using chiral catalysts, such as diphosphine-Ru(II) complexes or chiral titanocene (B72419) catalysts, has proven effective in achieving high enantiomeric excess. acs.org

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde, is another widely used method. acs.orgcdnsciencepub.com The use of chiral auxiliaries or chiral starting materials, such as carbohydrates, can direct the stereochemical outcome of the cyclization. acs.orgcdnsciencepub.com

More recent approaches involve the use of chiral N-sulfinyl β-arylethylamines as substrates, which allows for the efficient synthesis of chiral isoquinoline alkaloids under very mild conditions. acs.orgacs.org

While the direct asymmetric synthesis of this compound is not described, it is conceivable that these established methods could be adapted. For instance, a chiral precursor containing the 6-bromo substituent could be subjected to an asymmetric Pictet-Spengler or Bischler-Napieralski reaction, followed by chlorination at the 1-position. The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, which are structurally related to isoquinolines, demonstrates the feasibility of preparing complex chiral molecules starting from enantiopure intermediates. nih.gov

Reactivity and Mechanistic Investigations of 6 Bromo 1 Chloroisoquinoline

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 6-Bromo-1-chloroisoquinoline, these reactions are typically catalyzed by transition metals like palladium and nickel. wikipedia.org

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.org For this compound, the distinct reactivity of the C-Cl and C-Br bonds allows for selective coupling. The carbon-bromine bond is generally more reactive towards oxidative addition with palladium(0) than the carbon-chlorine bond. researchgate.net This chemoselectivity enables the preferential reaction at the C-6 position.

Research has shown that under specific conditions, the Suzuki coupling can be directed to the C-6 position, leaving the C-1 chloro substituent intact for subsequent transformations. This selectivity is crucial for the stepwise synthesis of polysubstituted isoquinolines. The general mechanism for the Suzuki coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Illustrative Suzuki Cross-Coupling of this compound This table is a representative example and specific conditions and yields will vary based on the reactants and catalyst system.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product (at C-6) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1-Chloro-6-phenylisoquinoline |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 1-Chloro-6-(4-methoxyphenyl)isoquinoline |

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki reaction, this compound is a substrate for other palladium-catalyzed cross-coupling reactions. These reactions, including the Heck, Stille, and Sonogashira couplings, further expand the synthetic utility of this scaffold. The reactivity trend of halogens (I > Br > Cl > F) in palladium-catalyzed reactions generally holds, making the C-6 bromine the more reactive site for oxidative addition. researchgate.net

For instance, the Sonogashira coupling allows for the introduction of alkyne moieties. An efficient copper-free Sonogashira coupling of 1-chloroisoquinolines with terminal alkynes has been developed using a Pd(OAc)₂/Ruphos catalyst system. researchgate.net While this specific example focuses on the C-1 position, the underlying principles of differential reactivity suggest that similar strategies could be employed for selective alkynylation at the C-6 position of this compound.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. researchgate.net They can be particularly effective for coupling less reactive electrophiles like aryl chlorides. In the case of this compound, nickel catalysis can offer complementary reactivity to palladium.

Studies on related halo-N-heterocycles have shown that nickel/dppf catalyst systems can successfully achieve Suzuki-Miyaura cross-coupling reactions. rsc.org However, the reactivity can be highly dependent on the position of the halogen. For example, while 6-chloroquinoline (B1265530) is reactive, 1-chloroisoquinoline (B32320) has been shown to be unreactive under certain nickel-catalyzed Suzuki-Miyaura conditions, leading to the formation of stable, catalytically inactive dimeric nickel species. rsc.orgchemrxiv.org This highlights the unique challenges and opportunities presented by different isomers and catalyst systems in nickel catalysis. The development of nickel-catalyzed cross-electrophile coupling reactions further expands the possibilities, allowing for the direct coupling of two different electrophiles. wisc.edu

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide another major avenue for the functionalization of this compound. These reactions typically involve the displacement of a halide by a nucleophile.

At C-1 Position

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the reaction. Consequently, a wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the C-1 chloride.

For example, reactions with primary and secondary amines can be used to introduce amino functionalities, which are common in pharmacologically active molecules. acs.org Similarly, reaction with alkoxides can yield 1-alkoxyisoquinolines.

Impact of Halogen Identity and Position on Reactivity

The identity and position of the halogens significantly influence the reactivity of the isoquinoline core. The C-1 position is particularly activated towards nucleophilic attack due to the adjacent nitrogen atom. In contrast, the C-6 bromine is on the benzene (B151609) ring portion of the scaffold and is less activated towards direct nucleophilic substitution.

However, the electronic properties of the substituents can modulate this reactivity. For instance, the introduction of a strong electron-withdrawing group, such as a nitro group, can activate an adjacent bromo group for nucleophilic substitution. semanticscholar.org This strategy has been used to synthesize morpholinyl and piperazinyl quinolines from bromo-nitroquinolines. semanticscholar.org

In cross-coupling reactions, the difference in bond strength between C-Br and C-Cl dictates the chemoselectivity. The weaker C-Br bond undergoes oxidative addition more readily with low-valent transition metal catalysts like palladium(0) and nickel(0), allowing for selective functionalization at the C-6 position. researchgate.net This differential reactivity is a key principle in the strategic synthesis of complex isoquinoline derivatives from this compound.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the isoquinoline nucleus are a key method for introducing a variety of functional groups. The inherent electronic properties of the bicyclic system, coupled with the influence of existing substituents, dictate the regiochemical outcome of these reactions.

In unsubstituted isoquinoline, electrophilic attack preferentially occurs at the C5 and C8 positions of the benzenoid ring. shahucollegelatur.org.inquimicaorganica.org This preference is attributed to the greater electron density of the carbocyclic ring compared to the pyridine (B92270) ring and the relative stability of the resulting Wheland intermediates. quimicaorganica.orgimperial.ac.uk The presence of a bromine atom at the C6 position and a chlorine atom at the C1 position in this compound further influences this regioselectivity.

For instance, in a related compound, 6-bromo-1-chloro-7-methoxyisoquinoline, the methoxy (B1213986) group at C7, a strong activating group, directs electrophilic substitution to the C5 position due to both electronic and steric factors. This highlights the intricate interplay of substituent effects in determining the regioselectivity of EAS reactions on the isoquinoline core.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Isoquinoline Derivatives

| Compound | Substituent(s) | Preferred Position(s) for Electrophilic Attack | Reference(s) |

|---|---|---|---|

| Isoquinoline | None | C5 and C8 | shahucollegelatur.org.inquimicaorganica.org |

| This compound | 6-Br, 1-Cl | C5 (major), C8 | |

| 6-Bromo-1-chloro-7-methoxyisoquinoline | 6-Br, 1-Cl, 7-OCH3 | C5 |

Catalytic Transformations

Catalytic methods provide powerful tools for the selective functionalization of heterocyclic compounds like this compound, enabling transformations that are often difficult to achieve through traditional synthetic routes.

The reduction of the isoquinoline core can be achieved through catalytic hydrogenation or transfer hydrogenation, typically leading to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. These reactions often employ noble metal catalysts such as palladium, rhodium, or ruthenium, as well as base metal catalysts like cobalt. thieme-connect.comthieme-connect.com For halogenated isoquinolines, a significant challenge is the potential for hydrodehalogenation, which can lead to the removal of the bromo and chloro substituents. thieme-connect.com

Recent advancements have focused on developing catalysts and reaction conditions that allow for the selective hydrogenation of the heterocyclic ring while preserving the halogen substituents. For example, cobalt-based catalysts prepared in situ have been shown to be effective for the hydrogenation of quinoline (B57606) derivatives, although chloro- and bromo-substituted substrates were prone to hydrodehalogenation. thieme-connect.comresearchgate.net Asymmetric hydrogenation of isoquinolines to furnish chiral tetrahydroisoquinolines has also been achieved using iridium catalysts with in situ generation of a hydrogen halide activator. researchgate.net Similarly, manganese-catalyzed asymmetric transfer hydrogenation of quinolines has been reported using ammonia (B1221849) borane (B79455) as the hydrogen source. rsc.org These methods highlight the ongoing efforts to develop mild and selective reduction protocols applicable to a range of substituted isoquinolines.

Table 2: Catalytic Systems for Hydrogenation and Transfer Hydrogenation of Isoquinolines

| Catalyst System | Reaction Type | Substrate Scope | Key Features | Reference(s) |

|---|---|---|---|---|

| Cobalt(II) acetate (B1210297) / Zinc | Hydrogenation | Quinolines | In situ catalyst preparation; hydrodehalogenation of haloquinolines observed. | thieme-connect.comresearchgate.net |

| Iridium / Chiral Ligand | Asymmetric Hydrogenation | Isoquinolines, Pyridines | In situ generation of hydrogen halide activator; high enantioselectivity. | researchgate.net |

| Manganese / Aminobenzimidazole Ligand | Asymmetric Transfer Hydrogenation | Quinolines | Water-stable catalyst; ammonia borane as hydrogen source. | rsc.org |

| Cobalt-amido complex | Transfer Hydrogenation | Quinolines | Selective for 1,2-reduction to dihydroquinolines. | nih.gov |

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. mt.com Palladium-catalyzed C-H functionalization has been widely explored for this purpose. snnu.edu.cnrsc.org In the context of isoquinolines, directing groups are often employed to achieve regioselective C-H activation. nih.govoup.com

For this compound, the nitrogen atom of the isoquinoline ring can act as a directing group, facilitating C-H activation at the C8 position. Additionally, the development of tandem reactions involving N-H/C-H bond functionalization has enabled the synthesis of complex fused heterocyclic systems. For example, a palladium- and copper-cocatalyzed reaction of ortho-(2-chlorovinyl)bromobenzenes with indoles and pyrroles leads to the formation of indolo- and pyrrolo[2,1-a]isoquinolines. acs.orgnih.gov The synthesis of isoquinolines via chelation-assisted C-H activation, guided by various directing groups on a precursor molecule, has also been extensively studied using catalysts based on rhodium, ruthenium, and palladium. researchgate.net These methods provide versatile routes to functionalized isoquinoline derivatives that would be challenging to access otherwise.

Mechanistic Studies

Understanding the reaction mechanisms underlying the transformations of this compound is essential for optimizing reaction conditions and designing new synthetic methodologies.

While many reactions of isoquinolines proceed through ionic intermediates, such as in electrophilic aromatic substitution, an increasing number of transformations are being understood to involve radical pathways or single electron transfer (SET) processes. mdpi.comsigmaaldrich.com

Radical mechanisms are often invoked in reactions involving transition metal catalysts or under specific reaction conditions. For instance, the Minisci reaction, which involves the attack of a nucleophilic radical on a protonated heteroaromatic ring, is a classic example of a radical-based functionalization. iust.ac.ir In modern synthetic chemistry, photoredox catalysis has become a prominent tool for generating radical intermediates via SET processes under mild conditions. sigmaaldrich.comdiva-portal.org These methods can be applied to the functionalization of heterocycles.

The electrochemical reduction of aryl halides can initiate a radical chain reaction through a SET from the cathode. mdpi.com This process generates an aryl radical that can then participate in cross-coupling reactions without the need for a transition metal catalyst. Such a pathway could be envisioned for the transformation of this compound. Mechanistic studies involving radical trapping experiments, electron paramagnetic resonance (EPR) spectroscopy, and cyclic voltammetry are often employed to provide evidence for the involvement of radical or SET pathways. acs.orgnih.gov For example, in the development of a cathodic cross-coupling of aryl halides, the proposed mechanism involved an initial SET to the aryl halide to form a radical anion, which then propagated a radical chain. mdpi.com

Intermediate Characterization

The study of reaction mechanisms in organometallic catalysis, particularly for cross-coupling reactions involving substrates like this compound, hinges on the detection and characterization of transient intermediates. While specific studies detailing the isolation and full characterization of intermediates derived directly from this compound are not extensively documented in publicly available literature, a wealth of information from analogous systems involving halo-isoquinolines and other halo-N-heterocycles provides a strong basis for understanding the expected intermediates and the methodologies for their investigation.

The primary reactions where the reactivity of this compound is exploited are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org Intermediates are typically low-concentration, short-lived species, making their characterization challenging. However, a combination of stoichiometric studies, in-situ spectroscopic monitoring, and in some cases, isolation and crystallographic analysis of stable analogues has shed light on their structure and reactivity.

A critical step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0) or Ni(0). For this compound, with two potential sites for oxidative addition (the C-Br and C-Cl bonds), the selectivity of this initial step is crucial. The relative reactivity generally follows the order of C-I > C-Br > C-Cl, suggesting that oxidative addition would preferentially occur at the C-Br bond. wikipedia.org

In the context of nickel-catalyzed reactions, studies on α-halo-N-heterocycles, including 1-chloroisoquinoline, have revealed the formation of stable dimeric nickel(I) complexes. nih.govsemanticscholar.org These dinickel species, characterized by techniques such as single-crystal X-ray diffraction, were found to be catalytically inactive in Suzuki-Miyaura reactions, highlighting an important off-cycle pathway. nih.govsemanticscholar.org

For palladium-catalyzed reactions, the oxidative addition intermediate is a square-planar Pd(II) species. In the Buchwald-Hartwig amination of related heterobiaryl triflates, cationic oxidative addition intermediates have been isolated and characterized by X-ray diffraction. nih.gov These studies provide valuable structural information, including bond lengths and angles, which confirm the coordination of the halo-heterocycle to the palladium center. nih.gov

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium center. The subsequent reductive elimination step forms the new C-C or C-N bond and regenerates the active catalyst. While the direct characterization of transmetalation and reductive elimination intermediates is rare due to their high reactivity, their presence is often inferred from kinetic studies and computational modeling.

The table below summarizes the expected intermediates in the reactivity of this compound and the common techniques used for their characterization, based on studies of analogous systems.

| Intermediate Type | Reaction | Plausible Structure/Features | Characterization Techniques | References on Analogous Systems |

| Oxidative Addition Complex | Suzuki-Miyaura, Buchwald-Hartwig, etc. | Square-planar Pd(II) or Ni(II) complex with the isoquinoline moiety and the halide ligated to the metal center. | NMR spectroscopy (1H, 13C, 31P), Single-crystal X-ray diffraction. | nih.govsemanticscholar.orgnih.gov |

| Dimeric Ni(I) Complex | Nickel-catalyzed couplings | A dimeric structure where two nickel centers are bridged by the nitrogen of the isoquinoline ring. | Single-crystal X-ray diffraction, 31P NMR spectroscopy. | nih.govsemanticscholar.org |

| Transmetalation Intermediate | Suzuki-Miyaura, etc. | Pd(II) complex with both the isoquinoline and the coupling partner's organic group attached. | Often inferred from kinetic studies and DFT calculations due to instability. | chemrxiv.org |

| Reductive Elimination Precursor | All cross-coupling reactions | Pd(II) or Ni(II) complex immediately preceding the formation of the final product and regeneration of the catalyst. | Primarily studied through computational methods and kinetic analysis. | wikipedia.org |

It is important to underscore that while these findings on related compounds provide a robust framework for understanding the reactivity of this compound, dedicated mechanistic studies on this specific molecule are required for a definitive characterization of its reaction intermediates.

Spectroscopic and Computational Characterization of 6 Bromo 1 Chloroisoquinoline and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic tools is employed to confirm the identity and purity of 6-Bromo-1-chloroisoquinoline and its derivatives. Each technique offers unique insights into the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a related compound, 6-bromo-1,2,3,4-tetrahydroquinoline, distinct signals corresponding to the protons in the molecule are observed. researchgate.net For isoquinoline (B145761) derivatives, the chemical shifts and coupling constants in the ¹H NMR spectrum are crucial for confirming the substitution pattern on the aromatic rings. Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the connectivity between protons and carbons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms are influenced by the presence of electronegative halogen atoms (bromine and chlorine) and the nitrogen atom in the isoquinoline ring system. For instance, in a study of 6-chloroquinoline (B1265530), the carbon signals were assigned based on DFT calculations and experimental data. dergipark.org.tr Similar approaches are applied to this compound to assign its carbon resonances accurately.

Below is a table summarizing typical NMR data for related quinoline (B57606) and isoquinoline structures, which can be used as a reference for interpreting the spectra of this compound.

| Nucleus | Compound | Solvent | Chemical Shift (ppm) |

| ¹H | 6-Bromoquinoline | Not specified | Not specified |

| ¹³C | 1-Chloroisoquinoline (B32320) | CDCl₃ | Not specified |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the molecular formula, C₉H₅BrClN. The exact mass of this compound is calculated to be 240.92939 Da. nih.gov

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). This unique isotopic signature is a key identifier for bromine and chlorine-containing compounds.

The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing stable fragments of the parent molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | nih.govscbt.comchemspider.com |

| Molecular Weight | 242.50 g/mol | nih.govscbt.com |

| Monoisotopic Mass | 240.92939 Da | nih.govchemspider.com |

Infrared (IR) Spectroscopy (e.g., FT-IR, IR-LD)

Key vibrational modes expected in the IR spectrum include:

C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the isoquinoline ring system, usually found in the 1600-1400 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations , which occur in the 1300-1000 cm⁻¹ and 1000-650 cm⁻¹ regions, respectively.

C-Cl stretching vibrations , which are generally observed in the 760-505 cm⁻¹ range. For 1-chloroisoquinoline, this mode was identified at 674 cm⁻¹ in the FT-IR spectrum. dergipark.org.tr

C-Br stretching vibrations , which appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

The precise positions of these bands can be influenced by the substitution pattern and intermolecular interactions in the solid state.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. While specific X-ray crystallographic data for this compound was not found in the search results, this method is a powerful tool for studying the solid-state conformation of this and related molecules. nih.gov For example, the crystal structure of other substituted quinolines and isoquinolines have been determined, providing valuable insights into the effects of substituents on the molecular geometry. researchgate.net

Computational Chemistry and Theoretical Analysis

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data and to provide a deeper understanding of the electronic structure and properties of molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: DFT can predict the most stable three-dimensional arrangement of atoms, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict vibrational frequencies: Theoretical IR and Raman spectra can be calculated using DFT. These calculated spectra are often scaled to improve agreement with experimental results and can aid in the assignment of complex vibrational modes. dergipark.org.tr Studies on related molecules like 1-chloroisoquinoline and 6-chloroquinoline have successfully used DFT to analyze their vibrational spectra. dergipark.org.trresearchgate.net

Calculate NMR chemical shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be computed, which can be invaluable for assigning the signals in experimental spectra, especially for complex molecules. dergipark.org.tr

Analyze electronic properties: DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is useful for understanding the reactivity and potential intermolecular interactions of the compound.

For instance, in a study of 6-chloroquinoline, the B3LYP method with the 6-311++G(d,p) basis set was used for geometry optimization and spectroscopic calculations. dergipark.org.tr Similar computational approaches can be applied to this compound to gain a comprehensive theoretical understanding of its properties.

Molecular Docking Simulations (where applicable to reactivity studies)

Molecular docking is a computational technique predominantly used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme, to elucidate its biological activity. While its primary application is in drug discovery for assessing binding affinity, docking can also provide insights into the reactivity of a molecule within a constrained active site. For substituted isoquinolines, docking studies have been instrumental in understanding their interactions with various enzymes.

For instance, studies on angular-substituted nih.govd-nb.infothiazino[3,4-a]isoquinolines have utilized molecular docking to investigate their inhibitory activity against dipeptidyl peptidase IV (DPP-IV). nih.gov The docking analysis revealed that the spatial arrangement and electronic properties of the isoquinoline core and its substituents are crucial for binding to the enzyme's active site through hydrogen bonds and hydrophobic interactions. nih.gov Similarly, molecular docking of 3,4-diarylisoquinolines has been employed to understand their inhibitory action on topoisomerase enzymes, where intercalative and hydrogen-bonding interactions with the DNA-enzyme complex were identified as key determinants of their cytotoxic effects. niscair.res.in

In the context of reactivity, while not a direct measure, docking can inform on the steric and electronic compatibility of a substrate like this compound with the active site of a catalyst. For example, in transition-metal catalyzed cross-coupling reactions, the ability of the isoquinoline derivative to approach and coordinate to the metal center is a prerequisite for reaction. Docking simulations could model the interaction of this compound with the active form of a palladium or nickel catalyst, providing insights into potential steric hindrances or favorable electronic interactions that would influence the reaction's feasibility and rate.

A computational study on a chlorinated tetrahydroisoquinoline derivative highlighted how frontier molecular orbital (FMO) analysis, often used in conjunction with docking, can predict reactive sites. d-nb.info The highest occupied molecular orbital (HOMO) was found to be localized around the chlorinated region, indicating a likely site for electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) was centered on the ring system, suggesting susceptibility to nucleophilic substitution. d-nb.info Such analyses, when combined with the spatial constraints imposed by a catalyst's active site as determined by docking, can offer a more complete picture of reactivity.

Table 1: Molecular Docking Applications for Isoquinoline Derivatives

| Isoquinoline Derivative Class | Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Angular-substituted nih.govd-nb.infothiazino[3,4-a]isoquinolines | DPP-IV | Binding mode determined by hydrogen bonds and hydrophobic interactions. | nih.gov |

| 3,4-Diarylisoquinolines | Topoisomerase I/II | Intercalative and/or H-bond interactions with the DNA-topo complex. | niscair.res.in |

| (E)-4-arylidene isoquinoline-1,3-diones | MCF-7 cell lines (Anticancer) | Structure-activity similarity with known anticancer agents. | researchgate.net |

| 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | MAO-A/MAO-B | Selective inhibition potential with higher affinity for MAO-A. | d-nb.info |

Potential Energy Surface (PES) Exploration

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. researchgate.netrsc.org By exploring the PES, one can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. researchgate.net This provides a detailed understanding of reaction mechanisms, including activation energies and the feasibility of different reaction channels.

For reactions involving halo-isoquinolines, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, PES exploration can be particularly insightful. For an SNAr reaction, the PES would describe the energy changes as the nucleophile approaches the isoquinoline ring, forms a Meisenheimer complex (an intermediate), and the leaving group departs. diva-portal.org Computational studies on SNAr reactions have shown that the nature of the leaving group can significantly alter the PES; for instance, with a fluoride (B91410) leaving group, a distinct intermediate is often observed, whereas for chloride or bromide, the reaction may proceed through a more concerted mechanism without a stable intermediate. diva-portal.org

In the case of this compound, a PES exploration of a nucleophilic attack would reveal the relative energy barriers for substitution at the C1 (chloro) versus the C6 (bromo) position. This would depend on the electronic effects of the substituents and the stability of the corresponding transition states. The chlorine at the C1 position, being adjacent to the nitrogen, is expected to be more activated towards nucleophilic attack.

Similarly, for a Suzuki-Miyaura cross-coupling reaction, the PES would map out the energies of the species involved in the catalytic cycle: oxidative addition of the halo-isoquinoline to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the final product and regenerate the catalyst. The relative activation energies for the oxidative addition at the C-Cl and C-Br bonds would determine the initial site of reaction, which is a crucial aspect of regioselectivity in di-halogenated substrates. rsc.org

Prediction of Spectroscopic Data

Computational chemistry, particularly Density Functional Theory (DFT), has become a reliable tool for predicting the spectroscopic properties of molecules, including NMR, IR, and Raman spectra. nih.govd-nb.infoniscair.res.inresearchgate.netresearchgate.netnih.govrsc.org These predictions are invaluable for structure elucidation, especially for novel compounds or for distinguishing between isomers.

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C in many cases. d-nb.info The calculations would account for the electronic effects of the bromine and chlorine substituents on the chemical shifts of the protons and carbons of the isoquinoline ring. For example, the electron-withdrawing nature of the halogens and the nitrogen atom would lead to a general downfield shift of the aromatic protons and carbons.

Vibrational spectra (IR and Raman) can also be computed using DFT. nih.govresearchgate.net The calculated frequencies correspond to the various vibrational modes of the molecule, such as C-H, C-C, C-N, C-Cl, and C-Br stretching and bending vibrations. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands can be made. For instance, in a study of 6-chloroquinoline, the C-Cl stretching modes were identified and correlated with experimental data. A similar analysis for this compound would allow for the unambiguous assignment of its vibrational spectrum.

Table 2: Predicted Spectroscopic Data for Isoquinoline Derivatives (Illustrative)

| Compound | Spectroscopic Technique | Key Predicted Features | Computational Method | Reference |

|---|---|---|---|---|

| Isoquinoline | FTIR/FT-Raman | Good agreement between calculated and experimental vibrational frequencies. | DFT/B3LYP/6-31G* | nih.govresearchgate.net |

| 5-Substituted Isoquinolines | FTIR/FT-Raman | Analysis of vibrational spectra and electronic properties. | HF and DFT | niscair.res.in |

| 6-Chloroquinoline | IR | Identification and assignment of C-Cl stretching modes. | DFT/B3LYP/6-311++G(d,p) | |

| General Organic Molecules | ¹H and ¹³C NMR | High accuracy in predicting chemical shifts. | mPW1PW91/6-311+G(2d,p) | researchgate.netnih.gov |

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful approach to elucidate the detailed mechanisms of chemical reactions, providing information on transition state structures, reaction intermediates, and activation energies that are often difficult to obtain experimentally. For reactions involving this compound, computational studies can offer significant insights into its reactivity in processes like cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is a widely used reaction for C-C bond formation, and understanding the factors that control its efficiency and regioselectivity is crucial. In the case of dihalogenated substrates like this compound, the initial oxidative addition of the Pd(0) catalyst to either the C-Cl or C-Br bond is a key selectivity-determining step. Generally, the reactivity of aryl halides in oxidative addition follows the trend C-I > C-Br > C-Cl. However, electronic and steric factors of the heterocyclic system can modulate this reactivity.

Experimental studies have shown that in nickel-catalyzed Suzuki-Miyaura reactions, 1-chloroisoquinoline was found to be unreactive under conditions where 6-chloroquinoline successfully coupled. rsc.orgchemrxiv.org This lack of reactivity was attributed to the formation of stable dimeric nickel species that are catalytically inactive. rsc.orgchemrxiv.org Computational DFT studies could model the formation of these "butterfly" complexes and explain their stability, thus providing a rationale for the observed reactivity differences.

For palladium-catalyzed reactions, DFT calculations can be used to compare the activation barriers for the oxidative addition at the C1-Cl and C6-Br bonds of this compound. Such studies on other dihaloheterocycles have revealed that the regioselectivity is a delicate balance between the C-Hal bond dissociation energy and the electronic properties of the carbon atom at the substitution site. rsc.org In isoquinolines, the C1 position is generally more electrophilic due to the proximity of the nitrogen atom, which might favor oxidative addition at this site despite the stronger C-Cl bond compared to the C-Br bond. Computational modeling can quantify these competing effects.

Derivatization Strategies and Synthetic Applications of 6 Bromo 1 Chloroisoquinoline

Diversification via Halogen Substituents

The presence of both a bromine atom at the C-6 position and a chlorine atom at the C-1 position is a key feature of the molecule's reactivity. These two halogens exhibit different reactivities, which can be exploited to achieve selective functionalization. The chlorine atom at the C-1 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. Both halogens can participate in various transition-metal-catalyzed cross-coupling reactions, with the carbon-bromine bond typically being more reactive than the carbon-chlorine bond under standard palladium catalysis conditions.

The differential reactivity of the C-1 chlorine and C-6 bromine atoms allows for selective substitution reactions. The chlorine atom at the C-1 position is activated towards nucleophilic attack. rsc.org This allows for its replacement by various nucleophiles. For instance, in related 1-chloroisoquinoline (B32320) systems, the chlorine can be displaced by amines or alkoxides. csic.esresearchgate.net

Transition-metal-catalyzed cross-coupling reactions are a primary method for functionalizing the halogen positions. Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed processes like Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the bromine at C-6 can often be targeted selectively while leaving the chlorine at C-1 intact. Conversely, specific ligand and catalyst systems can be chosen to favor reaction at the C-1 position. For example, studies on dihaloquinolines and other dihaloheterocycles have shown that the choice of palladium catalyst, ligand, and reaction conditions can direct the substitution to a specific halogen. researchgate.netbiosynth.com In the synthesis of IAN-type ligands, Buchwald-Hartwig amination has been successfully applied to 1-chloroisoquinoline, demonstrating the reactivity of this position. csic.es

Table 1: Examples of Selective Cross-Coupling Reactions on Halogenated Isoquinolines (Analogous Systems)

| Reaction Type | Halogen Position | Coupling Partner | Catalyst/Ligand | Result | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C-1 (Chloro) | Arylboronic acid | Pd(OAc)₂/Ruphos | 1-Arylisoquinoline | researchgate.net |

| Sonogashira | C-1 (Chloro) | Terminal alkyne | Pd(OAc)₂/Ruphos | 1-Alkynylisoquinoline | researchgate.net |

| Buchwald-Hartwig | C-1 (Chloro) | Primary Amine | Pd(0)/QUINAP | 1-Amino-isoquinoline | csic.es |

This table presents reactions on analogous systems to illustrate the principle of selective functionalization.

The ability to functionalize the two halogen positions selectively allows for sequential derivatization, creating complex, multi-substituted isoquinoline (B145761) derivatives. A typical strategy involves a palladium-catalyzed cross-coupling reaction at the more reactive C-6 bromine position first. The resulting 6-substituted-1-chloroisoquinoline can then undergo a second, different transformation at the C-1 chlorine position, such as another cross-coupling reaction or a nucleophilic aromatic substitution. researchgate.net

This stepwise approach provides a powerful tool for building molecular diversity from a single starting material. For instance, a Suzuki coupling could be performed at C-6, followed by a Sonogashira coupling at C-1, yielding a 1-alkynyl-6-arylisoquinoline. Research on 6-bromo-2-chloroquinoline-3-carboxaldehyde has demonstrated the feasibility of one-pot sequential palladium-catalyzed coupling reactions, where the bromo position is first modified via Suzuki, Sonogashira, or Stille coupling, followed by further reactions. researchgate.net

Introduction of Other Functional Groups

Beyond modifying the existing halogen substituents, other functional groups can be introduced onto the 6-bromo-1-chloroisoquinoline scaffold to further expand its synthetic utility.

The synthesis of amino-substituted isoquinolines is a valuable transformation, as these compounds are important intermediates in drug discovery. While direct nitration of this compound can be complex, a common strategy in heterocyclic chemistry involves the synthesis of a nitro-containing analogue which is then reduced to the corresponding amine. For example, the deacetylation and reductive diazotization of related precursors can yield amino-substituted isoquinolines. The reduction of a nitro group on an isoquinoline ring to an amine is a standard transformation, typically achieved with reagents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (B78146) (Na₂S₂O₄). This provides a pathway to access amino-isoquinolines which can then undergo further reactions, such as diazotization or acylation.

Alkylation and acylation reactions can be used to introduce carbon-based substituents onto the isoquinoline core. While direct Friedel-Crafts reactions on the electron-deficient isoquinoline ring can be challenging, organometallic reagents provide an effective alternative. rsc.org Cross-coupling reactions, such as the Negishi coupling with organozinc reagents or the Suzuki coupling with organoboron compounds, can be used to attach alkyl and acyl groups at the halogenated positions (C-1 and C-6). rsc.orgrsc.org For example, iron-catalyzed cross-coupling of heteroaromatic tosylates with alkyl Grignard reagents has proven effective, and similar principles can be applied to halo-isoquinolines. organic-chemistry.org

Table 2: Methods for Introducing Alkyl/Acyl Groups to Heterocyclic Scaffolds

| Reaction Type | Reagent Type | Position Targeted | Key Features | Reference |

|---|---|---|---|---|

| Negishi Coupling | Organozinc Halides | C-1, C-6 | Mild conditions, functional group tolerance | rsc.org |

| Suzuki Coupling | Organoboronates | C-1, C-6 | Stability of reagents, wide availability | rsc.org |

Formation of Fused Heterocyclic Systems

This compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. The functional handles provided by the two halogen atoms allow for the construction of additional rings onto the isoquinoline framework through intramolecular cyclization or intermolecular annulation reactions. For example, a substituent introduced at the C-1 position could contain a reactive group that subsequently cyclizes with the C-8 position of the isoquinoline ring. Similarly, derivatization at both the C-1 and C-6 positions with appropriate functionalities can set the stage for cyclization reactions that bridge these two points, creating novel polycyclic aromatic systems. The synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives from isoquinoline precursors highlights the utility of this scaffold in building fused systems.

Applications as Building Blocks in Complex Molecule Synthesis

The orthogonal reactivity of the two halogen atoms in this compound makes it an exceptionally useful building block for the assembly of complex molecules. The C1-Cl bond can be targeted by nucleophiles, while the C6-Br bond is reserved for metal-catalyzed cross-coupling reactions, allowing for a stepwise and controlled construction of the target molecule.

The isoquinoline nucleus is a key structural motif in many marine natural products with significant biological activity, such as the lamellarin family of alkaloids and Ecteinascidin 743 (ET 743), which is used as an anticancer drug. thieme-connect.de While direct total syntheses using this compound are not extensively documented, its potential as a starting material for analogues is clear. For example, the synthesis of the isoquinoline alkaloid TMC-120B involves a Sonogashira coupling of a 2-bromobenzaldehyde (B122850) derivative, demonstrating a relevant synthetic step where the C6-bromo group of the title compound could be employed. nih.gov The ability to introduce substituents at both the C1 and C6 positions makes this compound an ideal starting point for creating libraries of natural product analogues to explore structure-activity relationships.

The rigid framework of the isoquinoline ring system is an excellent platform for the design of chiral ligands used in asymmetric catalysis. this compound is a valuable precursor for several classes of such ligands.

Axially Chiral Biaryl Ligands: The C6-bromo position can be used in Suzuki or Stille cross-coupling reactions to create an atropisomeric biaryl axis. For example, coupling with a naphthyl boronic acid derivative can lead to an axially chiral 6-naphthylisoquinoline. The C1-chloro group can then be replaced by a phosphine (B1218219) group or another coordinating moiety to complete the ligand synthesis. rsc.orgacs.org This strategy allows for the creation of ligands like QUINAP (Quinolylnaphthylphosphine), which are effective in various asymmetric reactions.

Chiral Bis-isoquinoline Ligands: Homocoupling of 1-chloroisoquinoline derivatives can produce 1,1'-bisisoquinolines, which possess axial chirality. ntu.edu.sg The bromine at the C6 position on two molecules of this compound could be used to introduce other functional groups prior to or after the coupling step, allowing for the fine-tuning of the ligand's electronic and steric properties.

P-Chirogenic Phosphine Ligands: The C1-chloro group is readily displaced by phosphide (B1233454) anions. This allows for the introduction of a phosphine group, which can be made chiral at the phosphorus atom itself (P-chirogenic). rsc.org The C6-bromo substituent can serve to modulate the electronic properties of the ligand or act as an attachment point for a second coordinating group or a solid support.

N,N-Bidentate Ligands: The isoquinoline nitrogen itself is a coordinating atom. Chiral ligands based on bis-isoquinoline bis-alkylamine backbones have been developed for iron-catalyzed asymmetric oxidation reactions. acs.orgnih.gov The synthesis of the isoquinoline fragments for these ligands often starts from substituted bromobenzaldehydes, showcasing a synthetic paradigm where this compound could serve as a highly functionalized starting material. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolo[2,1-a]isoquinoline |

| Imidazo[2,1-a]isoquinoline |

| Benzimidazo[2,1-a]isoquinoline |

| 1,1'-bisisoquinolines |

| 2-bromo-1-(4-methoxyphenyl)ethanone |

| 6-bromo-1-aminoisoquinoline |

| N-methacryloyl-2-phenylbenzimidazoles |

| 2-[2-(2-trimethylsilylethynyl)phenyl]-1H-benzimidazole |

| Indolo[2,1-a]isoquinolin-6(5H)-one |

| 6-aryl-1-chloroisoquinolines |

| Lamellarin B |

| Ecteinascidin 743 (ET 743) |

| TMC-120B |

Polymer Chemistry Applications (from analogous compounds)

The utility of halogenated heterocyclic compounds, analogous to this compound, in polymer science primarily stems from their ability to undergo palladium-catalyzed cross-coupling reactions. These reactions allow for the incorporation of the heterocyclic unit into a polymer backbone or as a pendant group, imparting specific electronic, optical, or self-healing properties to the final material. acs.orgbeilstein-journals.org

One significant application is in the synthesis of monomers for stimuli-responsive and self-healing polymers. For instance, aryl chlorides, which are analogous to the 1-chloro position of this compound, can be coupled with functionalized primary amines. This C–N cross-coupling reaction is a powerful tool for creating aniline (B41778) derivatives that can then be polymerized. acs.org An example is the synthesis of an aniline monomer used for creating self-repairing polymers, where an aryl chloride was combined with a functionalized primary amine using a palladium-based catalyst. acs.org

The versatility of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds under mild conditions with high tolerance for various functional groups. nih.gov This methodology is readily applicable to polymer synthesis. For example, a di-halogenated heterocycle can be polymerized with a di-boronic acid derivative, leading to conjugated polymers with interesting photophysical properties. The reactivity of the C-Br and C-Cl bonds in this compound suggests its potential as a monomer in such polycondensation reactions.

The table below summarizes the application of analogous reactions and compounds in the field of polymer chemistry.

| Analogous Compound/Reaction | Polymerization Method | Resulting Polymer Type | Potential Application |